molecular formula C7H10N2 B074288 (4-Methylpyridin-3-YL)methanamine CAS No. 1443-42-1

(4-Methylpyridin-3-YL)methanamine

Cat. No.: B074288
CAS No.: 1443-42-1
M. Wt: 122.17 g/mol
InChI Key: VLIQJGACTLGWCQ-UHFFFAOYSA-N
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Description

(4-Methylpyridin-3-YL)methanamine is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial and Antifungal Activity : A synthesized compound related to (4-Methylpyridin-3-YL)methanamine displayed acceptable antibacterial and antifungal results (B. G. Rao, A. Prasad, & P. Rao, 2013).

  • Antidepressant Drug Candidates : Certain derivatives of this compound were identified as promising antidepressant drug candidates due to their high 5-HT1A receptor affinity and selectivity (J. Sniecikowska et al., 2019).

  • Catalysts in Polymerization : Zinc(II) complexes bearing iminopyridines, related to this compound, were used as pre-catalysts for the synthesis of polylactide, showing a preference for heterotactic polylactide (Kyuong Seop Kwon, S. Nayab, & J. Jeong, 2015).

  • Hydroxylation of Alkanes : Compounds containing a this compound moiety were studied as catalysts for selective hydroxylation of alkanes, showing significant efficiency and selectivity (M. Sankaralingam & M. Palaniandavar, 2014).

  • Suzuki Coupling Reactions : Derivatives of 4-methylpyridin-2-amine, a related compound, were employed in Suzuki coupling reactions, demonstrating good to moderate yields (Gulraiz Ahmad et al., 2019).

  • Photocytotoxicity in Cancer Treatment : Iron(III) complexes containing pyridin-2-ylmethyl methanamine were studied for their photocytotoxic properties, showing potential as therapeutic agents for cancer treatment (Uttara Basu et al., 2014; 2015).

  • Transfer Hydrogenation Reactions : Ruthenium(II) complexes with (4-Phenylquinazolin-2-yl)methanamine were effective in transfer hydrogenation reactions, showing high conversions and efficiency (Şemistan Karabuğa et al., 2015).

  • Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, closely related to this compound, were synthesized and exhibited promising anticonvulsant activity (S. Pandey & R. Srivastava, 2011).

Safety and Hazards

The safety information for “(4-Methylpyridin-3-YL)methanamine” includes the following hazard statements: H302+H332-H315-H318 . This means it is harmful if swallowed or inhaled, causes skin irritation, and causes serious eye damage . The precautionary statements are P280-P305+P351+P338 , which means protective gloves/eye protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

(4-methylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIQJGACTLGWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480898
Record name 1-(4-Methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443-42-1
Record name 1-(4-Methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methylpyridin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.